2-Bromo-4-chloro-6-(difluoromethyl)aniline
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Overview
Description
2-Bromo-4-chloro-6-(difluoromethyl)aniline is an aniline derivative characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-(difluoromethyl)aniline typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of 2,6-difluoroaniline. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors and precise control systems to maintain reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-(difluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
2-Bromo-4-chloro-6-(difluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-(difluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the difluoromethyl group can influence its binding affinity and reactivity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-6-(trifluoromethyl)aniline
- 2-Bromo-4-chloro-6-fluoroaniline
- 4-Bromo-2,6-difluoroaniline
Uniqueness
2-Bromo-4-chloro-6-(difluoromethyl)aniline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its trifluoromethyl and fluoro analogs.
Properties
Molecular Formula |
C7H5BrClF2N |
---|---|
Molecular Weight |
256.47 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-(difluoromethyl)aniline |
InChI |
InChI=1S/C7H5BrClF2N/c8-5-2-3(9)1-4(6(5)12)7(10)11/h1-2,7H,12H2 |
InChI Key |
SYDAIWWGHZKYQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)N)Br)Cl |
Origin of Product |
United States |
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